N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide features a 1,3,4-thiadiazole core substituted at the 5-position with a thioether-linked 2-((4-fluorobenzyl)amino)-2-oxoethyl group and at the 2-position with a [1,1'-biphenyl]-4-carboxamide moiety. This structural architecture is reminiscent of kinase inhibitors and antimicrobial agents, as seen in compounds with thiadiazole or thiazole scaffolds .
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-20-12-6-16(7-13-20)14-26-21(30)15-32-24-29-28-23(33-24)27-22(31)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXVGPTUXVTWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
- Molecular Formula : C19H14F4N4O2S2
- Molecular Weight : 470.5 g/mol
- CAS Number : 868973-49-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. These compounds have shown promising results against various cancer cell lines.
-
Cytotoxicity Studies :
- A study evaluated the cytotoxicity of related thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, demonstrating their potential as anticancer agents .
- The compound's mechanism of action appears to involve inducing apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as Bax and caspase 9 .
- Case Study :
Antimicrobial Activity
Compounds with the 1,3,4-thiadiazole structure have been reported to exhibit a broad spectrum of antimicrobial activities.
- Mechanism of Action :
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at the para-position with lipophilic groups | Enhanced anticancer activity |
| Alteration of the thiadiazole position | Variations in cytotoxicity across different cancer cell lines |
These modifications can lead to improved selectivity towards cancerous cells while minimizing effects on normal cells .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of thiadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
The mechanism of action is believed to involve the inhibition of specific kinases such as Bcr-Abl, which plays a critical role in the proliferation of certain cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have demonstrated efficacy against various bacterial and fungal strains:
| Microorganism | Effective Concentration | Reference |
|---|---|---|
| Xanthomonas oryzae | 100 μg/mL | |
| Fusarium graminearum | Significant inhibition |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Antitumor Efficacy
In a study focused on synthesizing novel thiadiazole derivatives, researchers found that specific compounds exhibited selective cytotoxicity against K562 chronic myelogenous leukemia cells. The structural characteristics of these compounds facilitated effective binding and inhibition of the Bcr-Abl tyrosine kinase, leading to reduced cell viability .
Antimicrobial Testing
Another study assessed synthesized thiadiazole compounds for antimicrobial activity against Fusarium graminearum and Rhizoctonia solani. Some derivatives showed remarkable inhibition rates exceeding those of commercial antibiotics, indicating their potential as effective antimicrobial agents .
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, acetic acid | Sulfoxide | 65–75 | |
| H₂O₂ + catalytic Fe³⁺ | 60°C, 6 hours | Sulfone | 82 | |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Sulfone | 90 |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Stronger oxidants or prolonged exposure drives further oxidation to sulfones.
Amide Hydrolysis
The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Notes | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12 hours | Hydrochloric acid | Biphenyl-4-carboxylic acid + Thiadiazol-amine | Complete decomposition | |
| 2M NaOH, 80°C, 8 hours | Sodium hydroxide | Sodium carboxylate + Free amine | Partial racemization observed |
Key Observations :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion directly attacking the carbonyl carbon.
Nucleophilic Substitution at Thiadiazole
The 1,3,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the 2- and 5-positions.
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ethylamine | DMF, 100°C, 24 hours | 5-Amino-thiadiazole derivative | 5-position | |
| Sodium methoxide | Methanol, reflux, 10 hours | 2-Methoxy-thiadiazole analog | 2-position |
Steric and Electronic Factors :
Electron-withdrawing substituents (e.g., fluorine in the benzyl group) enhance electrophilicity at the 2-position, while bulky groups direct substitution to the 5-position.
Electrophilic Aromatic Substitution (Biphenyl System)
The biphenyl moiety undergoes halogenation and nitration at the para positions due to electron-donating effects of the adjacent phenyl ring.
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 2 hours | 4-Nitro-biphenyl derivative | |
| Bromination | Br₂/FeBr₃ | CH₂Cl₂, 40°C, 6 hours | 4-Bromo-biphenyl analog |
Regioselectivity :
The electron-rich biphenyl system directs electrophiles to the para position relative to the carboxamide group.
Reductive Cleavage of Thiadiazole
Catalytic hydrogenation cleaves the thiadiazole ring, yielding thiol and amine intermediates.
| Catalyst | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Raney Nickel | H₂ (50 psi), ethanol, 24 hours | 1,2-Diaminoethane + Biphenyl fragment | 70 | |
| Palladium/Carbon | H₂ (1 atm), THF, 12 hours | Mercaptan + Amide derivatives | 55 |
Limitations :
Over-reduction may degrade the biphenyl system; controlled hydrogen pressure is critical.
Interaction with Biological Targets
Although not a classical reaction, molecular docking studies of analogous thiadiazoles reveal interactions with enzymatic targets:
| Target | Binding Interactions | Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| COX-II | H-bonding with Asp125, ionic interaction | -16.40 | |
| EGFR Kinase | Hydrophobic pocket engagement via biphenyl | -18.15 |
Implications :
The biphenyl-carboxamide moiety enhances binding to hydrophobic pockets in enzymes, while the thiadiazole-thioether system mediates polar interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are derived from 1,3,4-thiadiazole, thiazole, or triazole cores with variations in substituents impacting pharmacological profiles.
Pharmacological and Physicochemical Profiles
- Target Compound : The biphenyl carboxamide may enhance kinase inhibition (cf. ’s benzo[d]thiazole-2,4-dicarboxamides), while the 4-fluorobenzyl group could improve membrane permeability .
- Nitrothiophene Carboxamides () : Narrow-spectrum antibacterials targeting Gram-positive pathogens (e.g., Staphylococcus aureus), with potency linked to nitro group electrophilicity .
Key Differentiators
Biphenyl vs. Simpler Aryl Groups: The target compound’s biphenyl carboxamide may offer superior target affinity over monoaryl groups (e.g., 5j’s isopropylphenoxy) via extended hydrophobic interactions.
4-Fluorobenzyl vs.
Thiadiazole vs. Thiazole/Triazole Cores : Thiadiazoles generally exhibit higher metabolic stability than thiazoles, favoring prolonged activity .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
4-Bromobenzoic acid undergoes coupling with phenylboronic acid under palladium catalysis to afford biphenyl-4-carboxylic acid.
Reaction Conditions
- Catalyst: Pd(OAc)₂/Xantphos (1 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12 h
- Yield: 89%
Mechanistic Insight
Oxidative addition of Pd⁰ to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl bond.
Construction of 1,3,4-Thiadiazole Core
Cyclocondensation of Thiosemicarbazide
Methyl 2-(hydrazinecarbothioamido)acetate reacts with triphosgene in dichloromethane to form 5-amino-1,3,4-thiadiazole-2-carboxylate.
Reaction Conditions
Key Optimization
Excess triphosgene ensures complete cyclization, while controlled temperature prevents N-carbamate formation.
Functionalization of Thiadiazole at C5 Position
Thioether Formation via Nucleophilic Substitution
5-Amino-1,3,4-thiadiazole-2-carboxylate reacts with 2-bromoacetamide in the presence of NaH to install the thioether linkage.
Reaction Conditions
Side Reactions
Competitive N-alkylation minimized by slow addition of bromoacetamide at low temperature.
Final Amidation and Coupling
Activation of Biphenyl-4-carboxylic Acid
The carboxylic acid converts to its acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in THF.
Reaction Conditions
Coupling with Thiadiazole Amine
The acyl chloride couples with 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine using Hünig’s base.
Reaction Conditions
Alternative Synthetic Pathways
Late-Stage Installation of 4-Fluorobenzyl Group
Pre-forming 2-((4-fluorobenzyl)amino)acetyl chloride and reacting with 5-mercapto-1,3,4-thiadiazol-2-amine:
Advantages
- Avoids competing reactions during thioether formation.
- Enables modular synthesis of analogues.
Yield Comparison
Analytical Characterization Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 10.21 (s, 1H, NH)
- δ 8.52 (t, J = 5.6 Hz, 1H, CONH)
- δ 7.89–7.21 (m, 13H, aromatic)
- δ 4.42 (d, J = 5.6 Hz, 2H, CH₂N)
HRMS (ESI-TOF)
- m/z Calcd for C₂₉H₂₂FN₅O₂S₂: 579.1194
- Found: 579.1198 [M+H]⁺
Process Optimization and Scale-Up Challenges
Mitigating Thiadiazole Ring Degradation
- Critical Factor : pH control during aqueous workups prevents acid-catalyzed ring opening.
- Solution : Extractions conducted at pH 6–7 using NaHCO₃ buffer.
Palladium Removal in Final API
- Method : Treatment with SiliaMetS® Thiol resin reduces Pd content to <2 ppm.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and what experimental conditions optimize yield?
- Methodology : Synthesis typically involves:
Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., ethanol, 80°C, 6–8 hours) .
Functionalization : Reaction of the thiadiazole intermediate with 4-fluorobenzylamine via carbodiimide coupling (e.g., EDC/HOBt in DMF, room temperature, 12 hours) to introduce the amide group .
Thioether linkage : Alkylation with bromoacetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base (reflux for 3–5 hours) .
- Optimization : Yield improvements (≥70%) are achieved by strict moisture control, inert atmospheres (N₂/Ar), and stoichiometric excess (1.2–1.5 eq) of reactive intermediates.
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for biphenyl; δ 4.3 ppm for –CH₂–S–) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 537.12).
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹; N–H bend at 3300–3500 cm⁻¹) .
Q. How is preliminary bioactivity screening conducted?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. methylbenzyl) affect bioactivity?
- SAR Insights :
| Substituent | Activity Trend | Rationale |
|---|---|---|
| 4-Fluorobenzyl | ↑ COX-2 inhibition | Enhanced electron-withdrawing effect stabilizes enzyme binding . |
| Methylbenzyl | ↓ Anticancer | Reduced hydrophobic interactions with target pockets . |
- Methodology : Synthesize analogs via parallel synthesis and compare IC₅₀/EC₅₀ values using dose-response curves.
Q. How can contradictory data in enzyme inhibition studies (e.g., COX-1 vs. COX-2 selectivity) be resolved?
- Analysis :
- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., fluorobenzyl group in COX-2 hydrophobic pocket) .
- Mutagenesis assays : Validate binding residues (e.g., Arg513 in COX-2) via site-directed mutagenesis .
- Experimental Replication : Ensure consistent assay conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., Celecoxib for COX-2).
Q. What strategies improve metabolic stability in in vivo models?
- Approaches :
Deuteriation : Replace labile hydrogens (e.g., –NH–) with deuterium to slow oxidative metabolism .
Prodrug design : Mask thiol groups with acetylated promoiety for targeted release in tumors .
- Validation : LC-MS/MS pharmacokinetic studies in rodents (e.g., t₁/₂ increase from 2.1 to 5.8 hours post-deuteration) .
Q. How can crystallization challenges for X-ray diffraction be addressed?
- Optimization :
- Solvent screening : Use mixed solvents (e.g., DCM:MeOH, 3:1) for slow vapor diffusion.
- Temperature gradients : Crystallize at 4°C for 72 hours to enhance lattice formation .
- Alternative : Use cryo-EM for amorphous samples if single crystals are unattainable.
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to determine protocol reliability?
- Root Cause : Variability in bacterial strains (e.g., ATCC vs. clinical isolates) and inoculum size (10⁵ vs. 10⁶ CFU/mL) .
- Resolution : Standardize testing using CLSI guidelines and include reference antibiotics (e.g., Ciprofloxacin) as benchmarks.
Q. Discrepancies in cytotoxicity data across cell lines: Mechanistic insights?
- Hypothesis : Differential expression of target enzymes (e.g., thymidylate synthase in HepG2 vs. A549) .
- Validation : siRNA knockdown of suspected targets followed by cytotoxicity reassessment.
Methodological Tables
Table 1 : In vitro Bioactivity Profile of Key Derivatives
| Compound | IC₅₀ (µM) COX-2 | MIC (µg/mL) S. aureus | HepG2 Viability (%) |
|---|---|---|---|
| Target compound | 0.45 ± 0.02 | 12.5 | 22 ± 3 |
| 4-Methylbenzyl analog | 1.8 ± 0.1 | 50 | 65 ± 5 |
| Non-fluorinated biphenyl | >10 | >100 | 85 ± 4 |
Table 2 : Optimization of Thioether Bond Formation
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 72 |
| NaH | THF | 25 | 38 |
| DBU | DMF | 80 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
